

An In-depth Technical Guide to 9-Azajulolidine: Structure, Properties, and Catalytic Applications

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Compound of Interest

Compound Name: 9-Azajulolidine

Cat. No.: B1280477

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Abstract

9-Azajulolidine, a conformationally restricted heterocyclic amine, has emerged as a highly efficient organocatalyst in organic synthesis. Its rigid tricyclic structure and pronounced nucleophilicity make it a superior alternative to classical catalysts like 4-(Dimethylamino)pyridine (DMAP) in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and catalytic applications of **9-Azajulolidine**, with a focus on its mechanism of action. Detailed experimental methodologies and data are presented to facilitate its application in research and development.

Chemical Structure and Properties

9-Azajulolidine, systematically named 2,3,6,7-tetrahydro-1H,5H-9-azabenz[*ij*]quinolizine, is a fused tricyclic aromatic amine.^[1] Its structure is derived from 4-aminopyridine, with the dialkylamino groups constrained within a rigid ring system. This structural rigidity is a key determinant of its chemical reactivity.

The lone pair of electrons on the pyridine nitrogen is highly accessible for nucleophilic attack, leading to its exceptional catalytic activity.^[1] The electron-donating effect of the alkyl groups further enhances the electron density on the pyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of **9-Azajulolidine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂	[1][2][3]
Molecular Weight	174.24 g/mol	[1][2][3]
CAS Number	6052-72-8	[1][2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	70.0 to 74.0 °C	[1]
Boiling Point	145 °C at 3 mmHg	
UV Absorption Max.	271 nm (in EtOH)	
Purity	>97.0% (GC)	

Spectral Data

The structural integrity of **9-Azajulolidine** is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific, high-resolution spectra with peak assignments are not readily available in the public domain, a representative summary of expected chemical shifts is provided in Table 2.

Nucleus	Chemical Shift (δ, ppm)	Description
¹ H NMR	6.0 - 8.0	Aromatic protons
	1.5 - 4.0	Aliphatic protons
¹³ C NMR	Predicted values	Aromatic and aliphatic carbons

Note: The chemical shifts are general ranges and can vary based on the solvent and experimental conditions.

Synthesis and Purification

Synthetic Route

An efficient synthesis of **9-Azajulolidine** has been developed from commercially available starting materials. A general synthetic workflow is depicted below.

Caption: A generalized workflow for the synthesis of **9-Azajulolidine**.

Experimental Protocol: Synthesis of 9-Azajulolidine

This is a representative protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

- **Reaction Setup:** A multi-step synthesis is typically employed, starting from readily available precursors. The specific reagents and conditions can vary, but often involve cyclization reactions to form the tricyclic core.
- **Purification:** The crude product is purified by silica gel column chromatography.
 - **Stationary Phase:** Silica gel.
 - **Mobile Phase:** A gradient of ethyl acetate in hexanes is commonly used.
- **Crystallization:** Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
- **Characterization:** The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Catalytic Applications and Mechanism

9-Azajulolidine is a highly effective nucleophilic catalyst for a range of organic reactions, most notably acylation reactions. Its catalytic activity surpasses that of DMAP, especially in reactions involving sterically hindered alcohols.^[1]

Acylation Reactions

9-Azajulolidine efficiently catalyzes the acylation of primary, secondary, and tertiary alcohols using acid anhydrides or acid chlorides as acylating agents.

Catalytic Mechanism in Acylation

The catalytic cycle of **9-Azajulolidine** in acylation reactions proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

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